molecular formula C24H22FN3O2S2 B2495142 (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide CAS No. 900134-98-7

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide

Cat. No.: B2495142
CAS No.: 900134-98-7
M. Wt: 467.58
InChI Key: ROONENDGLIHXAP-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C24H22FN3O2S2 and its molecular weight is 467.58. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as Notum, a carboxylesterase involved in the regulation of Wnt signaling . The compound binds to the catalytic pocket of Notum, preventing the enzyme from deacylating Wnt proteins, thereby upregulating Wnt signaling pathways . This interaction highlights the compound’s potential in modulating biochemical pathways related to cell growth and differentiation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the Wnt/β-catenin pathway . This modulation can lead to changes in gene expression and cellular metabolism, promoting cell proliferation and differentiation. Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic pocket of Notum, inhibiting its enzymatic activity . This inhibition prevents the deacylation of Wnt proteins, leading to the upregulation of Wnt signaling pathways. Additionally, the compound may interact with other proteins and enzymes, further influencing gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained modulation of biochemical pathways . Prolonged exposure may lead to degradation, which can alter its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates biochemical pathways without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential toxicity to specific organs . These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s impact on metabolic pathways includes alterations in enzyme activity and metabolite levels, which can influence overall cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its efficacy in modulating biochemical pathways . Additionally, the compound’s distribution within cells can influence its activity and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and influence its overall efficacy in modulating biochemical pathways.

Properties

IUPAC Name

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S2/c25-18-8-9-20-19(14-18)17(15-27-20)10-11-26-22(29)7-4-12-28-23(30)21(32-24(28)31)13-16-5-2-1-3-6-16/h1-3,5-6,8-9,13-15,27H,4,7,10-12H2,(H,26,29)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROONENDGLIHXAP-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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